Comparative Physicochemical Properties: N,N-bis(4-methoxybenzyl)methanesulfonamide vs. N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
A direct comparison of computed physicochemical properties reveals distinct differences that impact synthetic utility. N,N-bis(4-methoxybenzyl)methanesulfonamide has a molecular weight of 335.4 g/mol and a predicted XLogP of 2.4 [1]. In contrast, a closely related analog, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS 192767-23-0), has a significantly higher molecular weight (476.38 g/mol) and a higher lipophilicity (XLogP ~4.7) due to the 4-bromophenyl group [2]. The lower molecular weight and moderated lipophilicity of the target compound can be advantageous in early-stage drug discovery where smaller, less lipophilic fragments are often preferred for hit identification and optimization.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 335.4 g/mol; XLogP3-AA: 2.4 |
| Comparator Or Baseline | N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide: Molecular Weight: 476.38 g/mol; XLogP: ~4.7 |
| Quantified Difference | Molecular Weight difference: 141 g/mol (approx. 30% reduction); XLogP difference: ~2.3 units (lower lipophilicity) |
| Conditions | Computed properties from PubChem and vendor data [1][2] |
Why This Matters
Lower molecular weight and reduced lipophilicity can correlate with improved solubility and more favorable drug-like properties, making the target compound a preferable starting point for certain medicinal chemistry campaigns.
- [1] PubChem. (2025). N,N-bis(4-methoxybenzyl)methanesulfonamide (Compound Summary). CID 71200548. National Center for Biotechnology Information. View Source
- [2] Chem960. (n.d.). N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (192767-23-0). Retrieved from m.chem960.com. View Source
